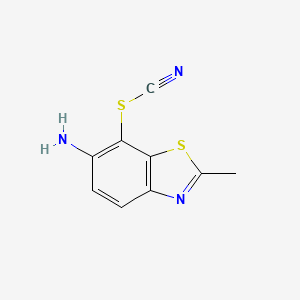
6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiazole ring substituted with an amino group at the 6th position, a methyl group at the 2nd position, and a thiocyanate group at the 7th position. Its unique structure makes it a valuable compound for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate can be achieved through several synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with methyl isothiocyanate under basic conditions to form the benzothiazole ring. The resulting intermediate is then subjected to nitration and subsequent reduction to introduce the amino group at the 6th position. Finally, the thiocyanate group is introduced through a nucleophilic substitution reaction using thiocyanate salts.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification, and final product isolation. Advanced techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiocyanate group can yield corresponding amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The amino and thiocyanate groups play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylbenzothiazole: Lacks the thiocyanate group, resulting in different reactivity and biological activity.
6-Amino-2-methylbenzothiazole: Similar structure but without the thiocyanate group, leading to variations in chemical behavior.
7-Thiocyanato-2-methylbenzothiazole: Lacks the amino group, affecting its interaction with biological targets.
Uniqueness
6-Amino-2-methyl-1,3-benzothiazol-7-yl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
5264-75-5 |
|---|---|
Formule moléculaire |
C9H7N3S2 |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
(6-amino-2-methyl-1,3-benzothiazol-7-yl) thiocyanate |
InChI |
InChI=1S/C9H7N3S2/c1-5-12-7-3-2-6(11)8(13-4-10)9(7)14-5/h2-3H,11H2,1H3 |
Clé InChI |
IBVUFGAQFZRLGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C(=C(C=C2)N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



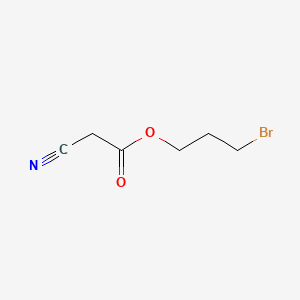
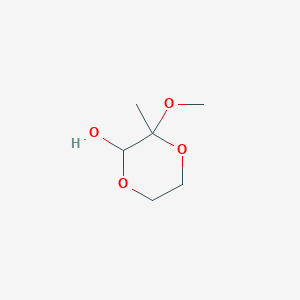

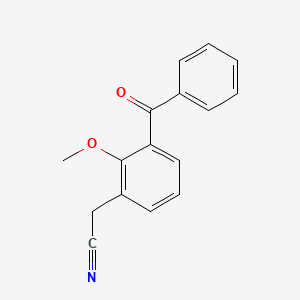
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
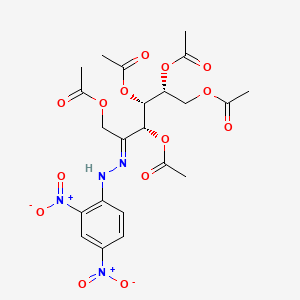
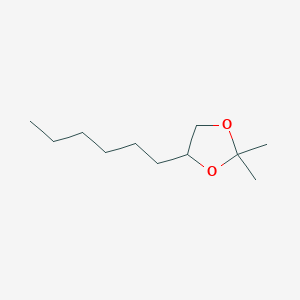


![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)

